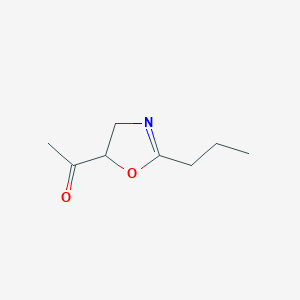
1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is a compound belonging to the oxazoline family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazoline can be further oxidized to oxazole using commercial manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of oxazolines, including this compound, can be achieved using continuous flow processes. This method offers advantages such as improved safety profiles, higher yields, and reduced need for purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can convert oxazolines back to their corresponding β-hydroxy amides.
Substitution: The oxazoline ring can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products:
Oxidation: Oxazoles.
Reduction: β-Hydroxy amides.
Substitution: Various substituted oxazolines depending on the reagents used.
Scientific Research Applications
1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s oxazoline ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Oxazolines: Compounds with similar structures, such as 2-ethyl-4,5-dihydro-1,3-oxazole.
Oxazoles: Oxidized derivatives of oxazolines, such as 2-ethyl-1,3-oxazole.
Imidazoles: Five-membered rings containing two nitrogen atoms, such as 1,3-diazole.
Uniqueness: 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2-position and ethanone group at the 5-position differentiate it from other oxazolines and oxazoles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8-9-5-7(11-8)6(2)10/h7H,3-5H2,1-2H3 |
InChI Key |
IGDSEIGXLBZNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NCC(O1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
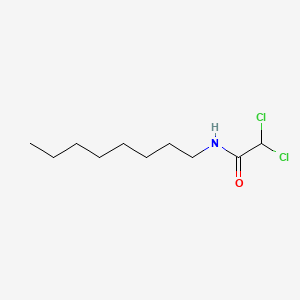


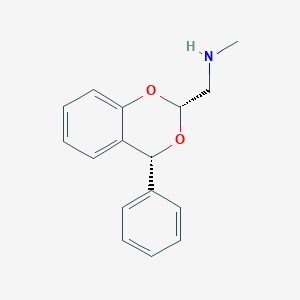
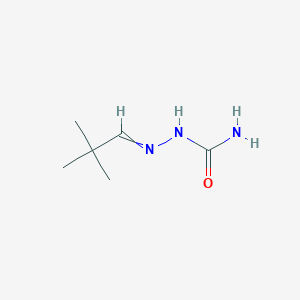
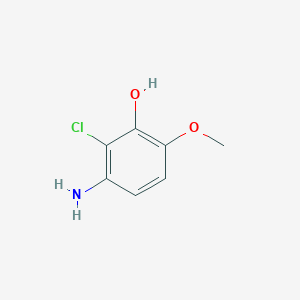
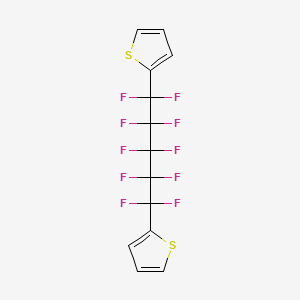
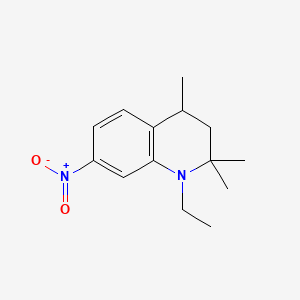
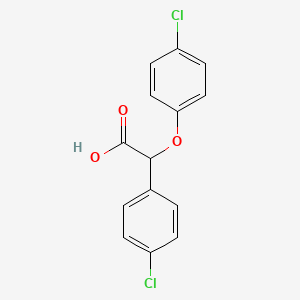

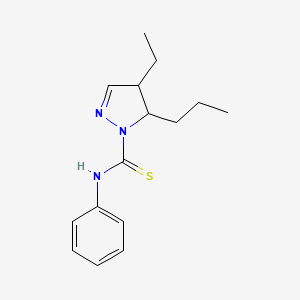
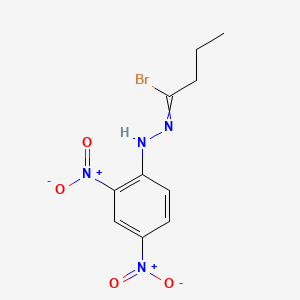
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
